Mu-Opioid Receptor Binding Affinity (IC50): β-Hydroxyfentanyl Shows 2.3-Fold Lower Affinity Than Fentanyl in Uniform Radioligand Displacement Assay
In a uniform competitive radioligand displacement assay conducted under standardized conditions across 21 fentanyl derivatives, β-hydroxyfentanyl (F06) exhibited an IC50 of 2.81 nM at the human μ-opioid receptor, compared with 1.23 nM for the parent fentanyl (F01), representing a 2.3-fold reduction in binding affinity [1]. By contrast, the α-methyl analog (F05) achieved a subnanomolar IC50 of 0.32 nM, demonstrating that β-hydroxylation is distinctly less favorable for receptor binding than α-methyl substitution [1]. Carfentanil (F15) set the lower bound at IC50 = 0.19 nM, while ω-hydroxyfentanyl positional isomers (F10: 97.7 nM; F11: 489.0 nM) exhibited far weaker binding, confirming the position-specific nature of the hydroxyl effect [1].
| Evidence Dimension | Mu-opioid receptor binding affinity (IC50, nM) via competitive radioligand displacement |
|---|---|
| Target Compound Data | IC50 = 2.81 nM (β-hydroxyfentanyl, F06) |
| Comparator Or Baseline | Fentanyl (F01): IC50 = 1.23 nM; α-Methylfentanyl (F05): IC50 = 0.32 nM; Carfentanil (F15): IC50 = 0.19 nM; Morphine: IC50 = 4.02 nM |
| Quantified Difference | 2.3-fold lower affinity vs. fentanyl; 8.8-fold lower affinity vs. α-methylfentanyl; 14.8-fold lower affinity vs. carfentanil; 1.4-fold higher affinity vs. morphine |
| Conditions | Competitive radioligand displacement assay using [³H]-DAMGO at human μ-opioid receptor; uniform protocol, single laboratory, single batch of reagents (Lipiński et al., 2019) |
Why This Matters
The 2.3-fold lower binding affinity relative to fentanyl, measured within a single uniform study, establishes that β-hydroxyfentanyl is not a simple potency-enhanced fentanyl surrogate and must be independently calibrated in receptor binding screens.
- [1] Lipiński PFJ, Kosson P, Matalińska J, Roszkowski P, Czarnocki Z, Jarończyk M, et al. Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. Molecules. 2019;24(4):740. doi:10.3390/molecules24040740. View Source
